molecular formula C5H6ClNO2 B2690335 3-Oxopyrrolidine-1-carbonyl chloride CAS No. 2551118-57-9

3-Oxopyrrolidine-1-carbonyl chloride

Cat. No.: B2690335
CAS No.: 2551118-57-9
M. Wt: 147.56
InChI Key: FPJLBBWOGFXFGO-UHFFFAOYSA-N
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Description

3-Oxopyrrolidine-1-carbonyl chloride: is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The compound is characterized by the presence of a carbonyl chloride group attached to the nitrogen atom of the pyrrolidine ring, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-oxopyrrolidine-1-carbonyl chloride typically involves the reaction of pyrrolidine with phosgene (carbonyl chloride) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent the decomposition of phosgene. The general reaction scheme is as follows:

[ \text{Pyrrolidine} + \text{Phosgene} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Oxopyrrolidine-1-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: The compound can be hydrolyzed in the presence of water to form 3-oxopyrrolidine-1-carboxylic acid.

    Reduction: Reduction of the carbonyl group can lead to the formation of 3-hydroxypyrrolidine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Hydrolysis: Conducted under acidic or basic conditions, depending on the desired product.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Major Products:

    Amides, Esters, and Thioesters: Formed through substitution reactions.

    3-Oxopyrrolidine-1-carboxylic acid: Formed through hydrolysis.

    3-Hydroxypyrrolidine derivatives: Formed through reduction.

Scientific Research Applications

Chemistry: 3-Oxopyrrolidine-1-carbonyl chloride is used as a building block in the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and fine chemicals.

Biology: In biological research, the compound is used to synthesize bioactive molecules that can modulate biological pathways. It is also employed in the development of enzyme inhibitors and receptor ligands.

Medicine: The compound is utilized in the synthesis of drug candidates for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders. Its derivatives have shown potential as anti-inflammatory and analgesic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of polymers and resins.

Comparison with Similar Compounds

    Pyrrolidine-2,5-dione: Another pyrrolidine derivative with a different substitution pattern.

    Pyrrolidine-2-one: A simpler pyrrolidine derivative lacking the carbonyl chloride group.

    Prolinol: A hydroxylated pyrrolidine derivative.

Uniqueness: 3-Oxopyrrolidine-1-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and a versatile tool in medicinal chemistry.

Properties

IUPAC Name

3-oxopyrrolidine-1-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO2/c6-5(9)7-2-1-4(8)3-7/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJLBBWOGFXFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1=O)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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